molecular formula C7H3BrF3IO B1271999 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene CAS No. 845866-78-6

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

Cat. No. B1271999
CAS RN: 845866-78-6
M. Wt: 366.9 g/mol
InChI Key: SJEYHNDEVIRTLB-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a chemical compound with the molecular weight of 366.9 . Its IUPAC name is 1-bromo-3-iodo-5-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is 1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H . The InChI key is SJEYHNDEVIRTLB-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a solid or liquid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Scientific Research Applications

Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

1-Bromo-3-(trifluoromethoxy)benzene can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .

Synthesis of Atropisomeric Diphosphine Ligand

This compound can also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .

Incorporation into Small Molecules in Life Science Research

After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research . The trifluoromethoxy group, which is part of the 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene molecule, is finding increased utility as a substituent in bioactives .

Use in Pharmaceutical Research

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could potentially be used in the development of new pharmaceuticals .

Development of Fluorinated Drugs

There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . The trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could contribute to this trend .

Preparation of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Ion

Although this application is related to a different but similar compound, 1,3-Bis(trifluoromethyl)-5-bromobenzene, it’s worth mentioning that it is used to prepare the tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations . It’s possible that 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could be used in a similar manner.

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-3-iodo-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYHNDEVIRTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375597
Record name 1-bromo-3-iodo-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

CAS RN

845866-78-6
Record name 1-bromo-3-iodo-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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